molecular formula C12H24N2O2 B1343940 (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine CAS No. 859213-51-7

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Cat. No.: B1343940
CAS No.: 859213-51-7
M. Wt: 228.33 g/mol
InChI Key: SVFCKPUIJBZBQS-JTQLQIEISA-N
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Description

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino methyl substituent

Mechanism of Action

Target of Action

The compound “(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine”, also known as “(S)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate”, is a pyrrolidine derivative . Pyrrolidine derivatives are known to have diverse biological activities and are often used as intermediates in drug research and development . .

Mode of Action

The mode of action of pyrrolidine derivatives can vary widely depending on their specific structure and functional groups . The presence of a pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins . .

Biochemical Pathways

Pyrrolidine derivatives can influence various biochemical pathways. For instance, S-adenosylmethionine (SAM) is a common substrate for many pyrrolidine derivatives, and it plays a key role in methylation reactions . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Pyrrolidine derivatives, due to their heteroatomic saturated ring systems, allow a greater chance of generating structural diversity, which can influence their ADME properties . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted pyrrolidines

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is unique due to its chiral nature and the presence of both the Boc protecting group and the dimethylamino methyl substituent. These features enhance its utility in asymmetric synthesis and its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFCKPUIJBZBQS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647518
Record name tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859213-51-7
Record name tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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